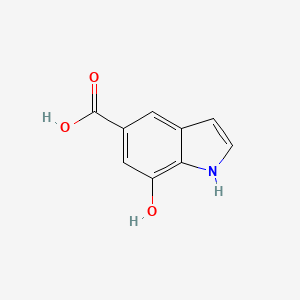

7-Hydroxy-1H-indole-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

7-hydroxy-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C9H7NO3/c11-7-4-6(9(12)13)3-5-1-2-10-8(5)7/h1-4,10-11H,(H,12,13) |

InChI Key |

HWRHCNQTKABTDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 7 Hydroxy 1h Indole 5 Carboxylic Acid and Its Analogs

Classical and Modern Synthesis Routes for Indole (B1671886) Carboxylic Acids

The construction of the indole core of 7-Hydroxy-1H-indole-5-carboxylic acid can be achieved through several established and modified synthetic routes. These methods offer different approaches to regioselectivity and substrate scope, which are critical considerations in the synthesis of highly substituted indoles.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a venerable reaction discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles. wikipedia.orgthermofisher.com This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield the indole. wikipedia.org The reaction can be facilitated by both Brønsted acids, such as hydrochloric acid and sulfuric acid, and Lewis acids like zinc chloride. wikipedia.org

Key aspects of the Fischer indole synthesis include:

Reaction Mechanism: The process begins with the formation of a phenylhydrazone, which tautomerizes to an enamine. Protonation is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to a diimine intermediate. This intermediate then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

Substituent Effects: The electronic nature of substituents on the phenylhydrazine ring can significantly influence the reaction. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com

Regioselectivity: The position of substituents on the final indole ring is dictated by the substitution pattern of the starting phenylhydrazine. For instance, a substituent at the ortho position of the phenylhydrazine will direct it to the C7 position of the indole. youtube.com

For the synthesis of this compound, a Japp-Klingemann type Fischer-indole synthesis has been utilized. nih.govresearchgate.net This variation is particularly useful for constructing specifically substituted indoles. Furthermore, advancements in the Fischer indole synthesis, such as microwave-assisted and continuous flow conditions, have been developed to improve reaction efficiency and yield. nih.gov

Leimgruber–Batcho Indole Synthesis and Regioselective Applications

The Leimgruber–Batcho indole synthesis has emerged as a popular and high-yielding alternative to the Fischer method, particularly valued in the pharmaceutical industry. wikipedia.org This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine. wikipedia.orgyoutube.com This intermediate is then reductively cyclized to afford the indole. wikipedia.org

Key features of the Leimgruber-Batcho synthesis include:

Mild Conditions: The reactions are generally carried out under milder conditions compared to the often harsh acidic environment of the Fischer synthesis. wikipedia.org

High Yields: This method is known for providing good to excellent yields of the desired indole products. wikipedia.org

Versatility of Reducing Agents: A variety of reducing agents can be employed for the reductive cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org

Microwave Acceleration: The use of microwave irradiation has been shown to significantly reduce reaction times and improve product purity in the Leimgruber-Batcho synthesis.

This methodology has been successfully applied to the synthesis of various substituted indoles, including bromoindoles which serve as precursors for further functionalization. researchgate.net

Cyclization-Based Methodologies for Indole Core Formation

Beyond the classical Fischer and Leimgruber-Batcho syntheses, various cyclization-based strategies have been developed for the formation of the indole core. These methods often provide access to indoles that are challenging to prepare using traditional routes.

One notable example is the Bartoli indole synthesis, which is effective for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. nih.gov This reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization. nih.gov Other cyclization strategies include intramolecular reactions, such as the NCS-mediated cyclization to form C-N bonds at the indole 2-position. nih.gov Additionally, catalyst-free methods for the synthesis of 6-hydroxy indoles have been reported, involving the condensation of carboxymethyl cyclohexadienones and amines. acs.org

Functionalization and Derivatization of the Indole Nucleus

Once the indole core is established, further modifications can be introduced at various positions to generate a diverse range of analogs. The nitrogen atom (N1) and the carboxylic acid group at the C5 position are common sites for derivatization.

Chemical Modification at the Nitrogen (N1) Position

The nitrogen atom of the indole ring can be readily functionalized, a common strategy in medicinal chemistry to modulate the biological activity of indole-containing compounds. A typical reaction involves the protection of the indole nitrogen, often with a tert-butyloxycarbonyl (Boc) group. This is achieved by treating the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This protecting group can be subsequently removed under acidic conditions, allowing for the introduction of other substituents at the N1 position.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position of this compound is a versatile handle for a wide array of chemical transformations. imperial.ac.ukslideshare.net These interconversions allow for the synthesis of various derivatives with different physicochemical properties.

Common functional group interconversions of the carboxylic acid include:

Esterification: Carboxylic acids can be converted to esters. For instance, 5-methoxyindole-2-carboxylic acid has been used in the synthesis of coordination polymers where it acts as a bridging bidentate ligand. mdpi.com

Amide Formation: The carboxylic acid can be converted to an amide, which can then be further transformed. For example, a functional group interconversion of a carboxylic acid to a cyanide via a carboxamide has been reported, using methanesulfonic acid chloride. nih.govresearchgate.net

Reduction: Carboxylic acids and their derivatives like esters and amides can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). imperial.ac.ukvanderbilt.edu

Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ub.edu These acid chlorides are valuable intermediates for the synthesis of esters and amides.

A summary of common functional group interconversions for carboxylic acids is presented in the table below.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Amide | POCl₃, Pyridine | Nitrile |

| Carboxylic Acid/Ester | LiAlH₄ or DIBAL-H | Alcohol |

These synthetic and functionalization strategies provide a robust toolbox for the preparation of this compound and a wide range of its analogs, facilitating the exploration of their chemical and biological properties.

Derivatization at the Hydroxy (O7) Position

The hydroxyl group at the O7 position of the indole ring serves as a critical handle for introducing a variety of functional groups, thereby modifying the molecule's properties. This derivatization is a key step in the synthesis of diverse analogs. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification, allowing for the attachment of a wide array of substituents.

One effective strategy involves the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). This transformation creates an excellent leaving group, paving the way for palladium-catalyzed cross-coupling reactions. For instance, a 6-hydroxy indole, a close analog, can be converted to its corresponding triflate and subsequently coupled with reagents like phenylboronic acid or phenylacetylene (B144264) to yield 6-phenyl and 6-ethynylphenyl indoles, respectively. acs.org This method is directly applicable to 7-hydroxy indoles for creating C-C bonds at the C7 position.

Esterification is another common derivatization technique. The 7-hydroxy group can be readily acylated to form esters. A documented example on a 6-hydroxy indole involves reaction with pivaloyl chloride to form the corresponding pivalate (B1233124) ester. acs.org This method protects the hydroxyl group or can be used to introduce specific ester functionalities that may be desirable for biological activity or to modify physicochemical properties.

Furthermore, the hydroxyl group can act as a directing group in catalytic reactions. Research has shown that a cinchona alkaloid-based squaramide catalyst can facilitate an enantioselective reaction between 7-hydroxyindole (B18039) and N-benzylisatin, resulting in alkylation at the C6 position. researchgate.net This demonstrates the influence of the O7-hydroxy group on the regioselectivity of reactions on the indole's carbocyclic ring.

These derivatization reactions are summarized in the table below:

Table 1: Derivatization Reactions at the Indole Hydroxy Position| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Triflate Formation & Coupling | 1. Triflic anhydride (B1165640) 2. Phenylboronic acid, Pd catalyst | 7-Aryl-indole | acs.org |

| Esterification | Pivaloyl chloride | 7-Pivaloyloxy-indole | acs.org |

| Directed Alkylation | N-benzylisatin, Squaramide catalyst | 6-Alkyl-7-hydroxy-indole | researchgate.net |

Strategies for Introducing Substituents at Other Ring Positions

The functionalization of the indole ring is a complex challenge due to the differential reactivity of its various positions. The C2 and C3 positions on the pyrrole (B145914) moiety are inherently electron-rich and thus more nucleophilic, making them the preferred sites for electrophilic substitution. chim.it In contrast, functionalizing the C4, C5, and C6 positions on the benzene (B151609) portion of the ring is considerably more difficult and often requires specialized strategies. nih.govnih.gov

Pyrrole Ring Functionalization (C2 & C3): The C3 position is generally the most reactive site. However, if the C3 position is already substituted, functionalization often occurs at the C2 position. chim.it Palladium-catalyzed reactions have been developed to create 2-arylated-3-alkenylated indoles in a single step through a cooperative catalysis mechanism involving norbornene. nih.gov Another palladium-catalyzed approach allows for the synthesis of 3-acyl and 3-allyl indoles by reacting 2-alkynylanilines with three-membered rings like cyclopropenones. acs.org

Benzene Ring Functionalization (C4, C5, C6): Achieving site-selective functionalization on the benzene ring typically necessitates the use of a directing group (DG). A directing group is temporarily installed on the indole, usually at the N1 or C3 position, to steer a metal catalyst to a specific, otherwise unreactive, C-H bond.

C4-Position: Directing groups on the C3 position can facilitate C4 functionalization. For example, a formyl group at C3 can direct a palladium catalyst to arylate the C4 position with iodoarenes. nih.gov Similarly, Pd-catalyzed C4-alkenylation has been achieved using a C3-aldehyde as the directing group. chim.it

C6-Position: A metal-free approach using a Brønsted acid catalyst enables the selective functionalization of the C6 position in 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. frontiersin.org The installation of an N-P(O)tBu₂ directing group can also steer a copper catalyst to promote C6 arylation. nih.govresearchgate.net

Multi-Position Strategies: Innovative strategies allow for divergent functionalization. The choice of catalyst can switch the reaction site. For instance, with an N-P(O)tBu₂ directing group, a palladium catalyst promotes C7 arylation, while a copper catalyst favors C6 arylation. nih.govresearchgate.net

The following table summarizes directing group strategies for benzene ring functionalization:

Table 2: Strategies for Regioselective C-H Functionalization of the Indole Benzene Ring| Target Position | Directing Group (Position) | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| C4 | Formyl (C3) | Pd(OAc)₂ | Arylation | nih.gov |

| C4 | Pivaloyl (C3) | Pd(PPh₃)₂Cl₂ / Ag₂O | Arylation | nih.gov |

| C6 | None (on 2,3-disubstituted indoles) | Brønsted Acid | Alkylation | frontiersin.org |

| C6 | N-P(O)tBu₂ (N1) | Copper | Arylation | nih.govresearchgate.net |

| C7 | N-P(O)tBu₂ (N1) | Palladium | Arylation | nih.govresearchgate.net |

Advanced Synthetic Techniques and Optimization

To meet the demands of modern chemical research, traditional synthetic methods are often enhanced using advanced technologies. These techniques can dramatically improve reaction efficiency, yield, and safety, and are particularly valuable for creating complex molecules like this compound and its derivatives.

Microwave Irradiation in Indole Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating the synthesis of indole analogs. rsc.org By using microwave irradiation, reaction times can be reduced from hours to mere minutes, often with improved product yields and cleaner reaction profiles. nih.gov This rapid heating technology is effective because it can efficiently energize polar intermediates, which are common in many indole-forming reactions. acs.org

Several classical indole syntheses have been successfully adapted to microwave conditions:

Bischler Indole Synthesis: A solvent-free, microwave-assisted Bischler synthesis of 2-arylindoles has been reported, with irradiation at 540 W for just 45-60 seconds, achieving yields up to 75%. nih.gov

Madelung Indole Synthesis: The Madelung reaction, which traditionally requires very high temperatures, can be performed under solvent-free microwave conditions. For example, 4-tert-butyl-N-o-tolylbenzamide was converted to its corresponding indole in 64% yield after 20 minutes of irradiation. acs.org

Palladium-Catalyzed Cyclization: The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed intramolecular oxidative coupling was optimized under microwave irradiation, affording excellent yields and high regioselectivity in significantly shorter times compared to conventional heating. nih.gov

Catalytic Approaches for Enhanced Synthesis

Catalysis is at the heart of modern indole synthesis, enabling reactions that would otherwise be impossible and providing high levels of control over selectivity. Transition metal catalysts, in particular, are pivotal for C-H activation and cross-coupling strategies.

Palladium (Pd) Catalysis: Palladium is one of the most versatile catalysts for indole functionalization. It is widely used for C-H activation/arylation at various positions on the indole ring. rsc.orgrsc.org For instance, Pd-catalyzed reactions can achieve dual C-H functionalization to form fused carbazole (B46965) rings rsc.orgrsc.org or vicinal di-carbo-functionalization at the C2 and C3 positions. nih.gov

Iridium (Ir) Catalysis: Iridium catalysts have enabled novel transformations. A notable example is the first direct intermolecular regio- and enantioselective C7-allylation of 4-aminoindoles, which proceeds with high yields and enantioselectivities. acs.org

Rhodium (Rh) Catalysis: Rhodium(III) catalysts have been used to achieve double C-H functionalization of indoles with cyclopropenones, leading to the efficient synthesis of polyfunctional cyclopenta[b]indole (B15071945) derivatives through a sequential C-H/C-C/C-H bond activation process. acs.org

Copper (Cu) and Cobalt (Co) Catalysis: Less expensive, earth-abundant metals are also effective. Copper catalysts, sometimes in conjunction with palladium, can direct arylation to specific sites like the C6 position. nih.govresearchgate.net Cobalt-based systems have been developed for the direct C-H alkylation of indoles using carboxylic acids as the alkylating agent. rsc.org

Continuous Flow Synthesis Adaptations for Scalability in Research

Continuous flow chemistry is a paradigm-shifting technology that moves synthesis from traditional batch reactors to continuously operating tubes or microreactors. This approach offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scalability. rsc.orgbeilstein-journals.org Several classical indole syntheses have been adapted for flow systems:

Fischer Indole Synthesis: A continuous flow Fischer synthesis of tryptophol (B1683683) was developed, achieving 72% yield in just 6 minutes of residence time. rsc.org Another setup used microwave-assisted heating within the flow cell to produce an indole in 91% yield. beilstein-journals.org

Reissert Indole Synthesis: The second step of the Reissert synthesis, involving reductive cyclization, has been adapted to a continuous flow H-cube system, drastically shortening reaction times compared to batch hydrogenation. beilstein-journals.org

The table below highlights the advantages of flow synthesis for various indole preparations:

Table 3: Continuous Flow Adaptations for Indole Synthesis| Indole Synthesis Type | Key Advantage of Flow System | Reported Outcome | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Rapid heating, scalability | 91% yield, high throughput | beilstein-journals.org |

| Reissert Indole Synthesis | Shortened reaction time, safety | Extremely fast compared to batch Pd/C hydrogenation | beilstein-journals.org |

| Heumann Indole Process | Improved efficiency | Better overall yield and shorter reaction times | rsc.org |

| Multistep Synthesis | Reaction telescoping, efficiency | 3 steps, <15 min, up to 82% overall yield | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 7 Hydroxy 1h Indole 5 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions of the Indole (B1671886) Ring

In general, electrophilic aromatic substitution reactions on indoles preferentially occur at the C3 position of the pyrrole (B145914) ring due to the high electron density at this carbon. However, the presence of substituents on the benzene (B151609) ring, as in the case of 7-Hydroxy-1H-indole-5-carboxylic acid, can influence the site of substitution. The activating effect of the 7-hydroxyl group would direct incoming electrophiles to the C6 and C4 positions. Conversely, the deactivating carboxylic acid group at C5 would direct electrophiles to the C2 and C6 positions. The ultimate regioselectivity will depend on the specific reaction conditions and the nature of the electrophile. For instance, in a related compound, 5-chloro-1H-indole-7-carboxylic acid, electrophilic substitution is suggested to occur at the 2 and 3 positions of the indole ring. nih.gov

Nucleophilic substitution reactions on the indole ring itself are less common and typically require the presence of a good leaving group or specific activation of the ring system. While no specific studies on the nucleophilic substitution of this compound were found, it is conceivable that the hydroxyl group could be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic attack at the C7 position.

Oxidation and Reduction Pathways of the Functional Groups

The functional groups of this compound present distinct opportunities for oxidation and reduction reactions. The phenolic hydroxyl group is susceptible to oxidation, while the carboxylic acid is a site for potential reduction.

Oxidation: The 7-hydroxyindole (B18039) moiety is prone to oxidation. Studies on various hydroxyindoles have shown that they can be oxidized by enzymes like hydroxyindole oxidases. researchgate.net For instance, 7-hydroxytryptamine is oxidized, leading to the formation of colored compounds. researchgate.net In the case of this compound, oxidation would likely lead to the formation of a quinone-like structure. The specific products would depend on the oxidizing agent used and the reaction conditions. For a similar compound, 5-chloro-1H-indole-7-carboxylic acid, oxidation with agents like potassium permanganate (B83412) or chromium trioxide is known to yield corresponding quinones or other oxidized derivatives. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. Given the presence of other reducible functional groups, careful selection of the reducing agent would be necessary to achieve selective reduction of the carboxylic acid.

Formation of Complex Molecular Scaffolds from this compound

The unique substitution pattern of this compound makes it a potential precursor for the synthesis of more complex molecular architectures. While specific examples starting from this exact molecule are not extensively documented in the reviewed literature, the reactivity of the indole core and its functional groups allows for the construction of various heterocyclic systems.

For instance, indole-5-carboxylic acid has been utilized as a reactant in the preparation of:

Tryptophan dioxygenase inhibitors. sigmaaldrich.com

Indolyl-quinolines. sigmaaldrich.com

Anthranilic acids. sigmaaldrich.com

Indirubin derivatives. sigmaaldrich.com

Amide conjugates with ketoprofen. sigmaaldrich.com

Furthermore, multicomponent reactions involving indole carboxylic acids have been employed to generate structurally diverse β-indole carboxamide amino amides. uomustansiriyah.edu.iq The presence of the hydroxyl group in this compound could be exploited for further functionalization or to influence the stereochemical outcome of such reactions. For example, domino reactions of arylglyoxals with enamines have been used to synthesize 7-hydroxy-6,7-dihydro-indole derivatives, which can then be reacted with other indoles to form complex bi-indole structures. uni-rostock.de

Reaction Mechanisms of Ester and Amide Formation from the Carboxylic Acid

The carboxylic acid functionality of this compound readily undergoes esterification and amidation, common transformations in organic synthesis.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. libretexts.org More commonly, the carboxylic acid is first activated. One widely used method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

The mechanism of DCC-mediated amide formation involves the following steps:

Activation of the carboxylic acid: The carboxylic acid adds to the DCC molecule to form a highly reactive O-acylisourea intermediate, which is a good leaving group. vanderbilt.edu

Nucleophilic attack by the amine: The amine then attacks the carbonyl carbon of this activated intermediate. vanderbilt.edu

Formation of the amide: A tetrahedral intermediate is formed, which then collapses to give the amide and dicyclohexylurea, a stable byproduct. vanderbilt.edu

Alternatively, amides can be formed by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. nih.gov

Complexation and Chelation Behavior in Chemical Systems

The presence of both a hydroxyl group and a carboxylic acid group on the benzene ring of this compound suggests the potential for this molecule to act as a chelating agent, forming complexes with metal ions. The ortho-disposition of these two functional groups relative to the indole nitrogen could facilitate the formation of stable chelate rings.

However, a review of the available scientific literature did not yield specific research studies investigating the complexation and chelation behavior of this compound with metal ions. Studies on related indole carboxylic acid derivatives have shown their ability to form coordination polymers with various metal ions like Zn(II), Mn(II), and Cd(II), where the indole anions act as bridging bidentate ligands. testbook.com In these complexes, the carboxylate groups are primarily involved in coordination. testbook.com Further research would be necessary to elucidate the specific chelating properties of this compound and the nature of its potential metal complexes.

Advanced Spectroscopic and Structural Elucidation of 7 Hydroxy 1h Indole 5 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules, including 7-Hydroxy-1H-indole-5-carboxylic acid. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the O-H protons of the hydroxyl and carboxylic acid groups. The protons on the benzene (B151609) portion of the indole ring will show characteristic splitting patterns based on their coupling with neighboring protons. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm), while the phenolic hydroxyl proton and the N-H proton will also present as singlets, with their chemical shifts being sensitive to solvent and concentration. youtube.com

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield position (approximately 165-185 ppm). youtube.com The carbon atoms of the indole ring will resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.2 - 7.4 | 125 - 128 |

| H3 | 6.4 - 6.6 | 102 - 105 |

| H4 | 7.3 - 7.5 | 115 - 118 |

| H6 | 7.7 - 7.9 | 120 - 123 |

| NH (1) | 10.5 - 11.5 | - |

| OH (7) | 9.0 - 10.0 | 145 - 148 |

| COOH (5) | 11.0 - 12.5 | 168 - 172 |

| C2 | - | 125 - 128 |

| C3 | - | 102 - 105 |

| C3a | - | 127 - 130 |

| C4 | - | 115 - 118 |

| C5 | - | 124 - 127 |

| C6 | - | 120 - 123 |

| C7 | - | 145 - 148 |

| C7a | - | 135 - 138 |

| C=O | - | 168 - 172 |

Note: These are estimated values based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for the definitive assignment of all proton and carbon signals, especially in complex derivatives. sdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in this compound. sdsu.eduyoutube.comepfl.ch For instance, it would clearly show the correlation between H4 and H6 on the benzene ring, aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.comepfl.ch An HSQC spectrum would allow for the direct assignment of the carbon signals for C2, C3, C4, and C6 based on the previously assigned chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.comepfl.ch This is particularly useful for assigning quaternary carbons, such as the carbons of the carboxylic acid group and the carbons at the ring junctions (C3a, C5, C7, and C7a). For example, correlations between the proton at H4 and the carbonyl carbon of the carboxylic acid would confirm the position of the carboxy group at C5.

For derivatives of this compound that possess chiral centers, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining relative stereochemistry. NOE experiments measure the through-space interactions between protons that are in close proximity, typically within 5 Å. beilstein-journals.orgchemicalbook.com By observing NOE enhancements between specific protons, the spatial arrangement of substituents can be deduced.

Furthermore, NOE data can provide insights into the preferred conformation of the molecule in solution. beilstein-journals.orgchemicalbook.com For instance, the orientation of substituents on the indole ring and the conformation of any flexible side chains can be investigated by analyzing the pattern of NOE cross-peaks. This information is vital for understanding the molecule's three-dimensional structure, which in turn influences its interactions with other molecules.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present. A broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. The phenolic O-H stretch will likely appear as a sharper band around 3200-3600 cm⁻¹. The N-H stretching vibration of the indole ring typically occurs in the range of 3300-3500 cm⁻¹. The most intense band in the spectrum is expected to be the C=O stretch of the carboxylic acid, appearing around 1680-1710 cm⁻¹. rsc.org

FT-Raman spectroscopy provides complementary information. While the O-H stretching vibrations are generally weak in Raman spectra, the aromatic C-C stretching vibrations of the indole ring are often strong and provide a characteristic fingerprint of the molecule.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | Weak |

| N-H Stretch (Indole) | 3300-3500 (medium) | Medium |

| O-H Stretch (Phenolic) | 3200-3600 (sharp) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 (medium) | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 (strong) | Medium |

| C=C Stretch (Aromatic) | 1580-1620 (medium) | Strong |

| C-O Stretch (Carboxylic Acid/Phenol) | 1200-1300 (strong) | Medium |

| O-H Bend (Carboxylic Acid) | 1395-1440 (medium) | Weak |

Note: These are estimated frequency ranges based on data from analogous compounds.

For a more precise assignment of the vibrational modes, theoretical calculations based on density functional theory (DFT) are often employed. While harmonic frequency calculations provide a good starting point, they often deviate from experimental values. Anharmonic frequency computations, which account for the anharmonicity of the potential energy surface, generally provide a more accurate prediction of the vibrational spectrum. nih.gov These calculations can help to resolve ambiguities in the assignment of complex spectral regions and provide a deeper understanding of the vibrational dynamics of the molecule.

In the solid state, this compound molecules are expected to form extensive intermolecular hydrogen bonds involving the carboxylic acid, hydroxyl, and indole N-H groups. mdpi.commdpi.comresearchgate.net These interactions significantly influence the vibrational frequencies. For example, the O-H and N-H stretching frequencies are typically red-shifted (lowered) and broadened upon hydrogen bond formation. researchgate.net By comparing the vibrational spectra of the compound in the solid state with that in a dilute solution in a non-polar solvent, the extent and nature of these intermolecular interactions can be probed. In some cases, the formation of specific hydrogen-bonded synthons, such as the carboxylic acid dimer, can be identified by characteristic shifts in the vibrational bands. mdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgmiamioh.edu

For this compound, the molecular ion peak (M⁺˙) in the electron ionization (EI) mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. pnnl.gov

The fragmentation of hydroxyindole carboxylic acids is influenced by the positions of the hydroxyl and carboxylic acid groups. A characteristic fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO). libretexts.org Another common fragmentation is the loss of the entire carboxyl group as a COOH radical or the loss of formic acid.

For hydroxyindole-3-carboxylic acids, it has been observed that the 4-hydroxy isomer characteristically loses a molecule of H₂O from the molecular ion, while the 5-, 6-, and 7-hydroxy isomers primarily show an initial loss of a hydroxyl radical. The subsequent fragmentation patterns can also provide clues to the substitution pattern on the indole ring.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 191 | [M]⁺˙ | Molecular Ion |

| 174 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 146 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 145 | [M - H₂O - CO]⁺˙ | Loss of water followed by loss of carbon monoxide |

| 118 | [M - COOH - CO]⁺ | Loss of the carboxylic acid group followed by loss of carbon monoxide |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

In the analysis of indole derivatives, HRMS provides unambiguous confirmation of the elemental formula. For instance, while standard mass spectrometry might identify a compound with a molecular weight of 161, HRMS can distinguish between potential formulas like C₉H₇NO₂ (the formula for Indole-5-carboxylic acid) and other isobaric compounds by measuring the mass to several decimal places. nih.govsigmaaldrich.com The calculated exact mass for Indole-5-carboxylic acid (C₉H₇NO₂) is 161.047678466 Da. nih.gov The high resolution of instruments like triple-stage quadrupole mass spectrometers, often coupled with ultra-high-performance liquid chromatography (UHPLC-MS/MS), enables the reliable identification and quantitation of such compounds in complex matrices. mdpi.comupf.edu

Table 1: Illustrative HRMS Data for a Related Indole Carboxylic Acid

| Property | Value |

|---|---|

| Compound Name | Indole-5-carboxylic acid |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight (Nominal) | 161.16 g/mol |

| Exact Mass (Computed) | 161.047678466 Da |

Data sourced from PubChem CID 74280. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) extends the capabilities of mass spectrometry by enabling the structural elucidation of a molecule through controlled fragmentation. In an MS/MS experiment, a specific precursor ion (parent ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions (daughter ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint for identification.

For indole-containing molecules, fragmentation analysis can reveal key structural motifs. For example, in the analysis of 5-hydroxyindoleacetic acid (5-HIAA), a related metabolite, specific transitions are monitored. The precursor ion at m/z 192.3 fragments to produce key product ions at m/z 146.4 (quantifier) and m/z 118.4 (qualifier). nih.gov Similarly, analysis of Indole-3-carboxylic acid shows a top peak at m/z 161, which fragments into major ions at m/z 144 and 117. nih.gov This loss of small, stable molecules like H₂O, CO, and CO₂ from the carboxylic acid and indole ring system is typical and aids in confirming the structure.

Table 2: Example MS/MS Fragmentation Data for Indole-3-Carboxylic Acid

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Instrument Type | Ionization Mode |

|---|---|---|---|---|

| 161.0 | 118.0 | 90.0 | Quattro_QQQ | Positive |

Data illustrates common fragmentation patterns for indole carboxylic acids. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

The determination of a crystal structure begins with growing a high-quality single crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the atomic positions.

Studies on derivatives such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) reveal the existence of polymorphism, where a compound can crystallize into different solid-state forms. mdpi.comnih.gov A recently identified polymorph of MI2CA crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov The ability of a compound to form different polymorphs is critical as these forms can have different physical properties.

Table 3: Crystallographic Data for a Polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z (molecules/unit cell) | 4 |

This data demonstrates the precise structural information obtained from X-ray diffraction. mdpi.comnih.gov

The packing of molecules within a crystal is governed by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking. The analysis of crystal structures provides detailed geometric information about these interactions.

Carboxylic acids are well-known to form strong intermolecular hydrogen bonds. In the solid state, they often form cyclic dimers through dual O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. mdpi.comlibretexts.org In addition to these primary interactions, the N-H group of the indole ring can act as a hydrogen bond donor to an oxygen atom of a nearby carboxylic acid or other functional group. mdpi.com

Data derived from the study of a related indole carboxylic acid polymorph. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores—the parts of the molecule that absorb light.

The indole ring system is a strong chromophore. The UV-Vis spectrum of an indole derivative typically shows distinct absorption bands corresponding to π → π* electronic transitions within the aromatic system. The position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of substituents on the indole ring. For example, hydroxyl (-OH) and carboxyl (-COOH) groups can act as auxochromes, modifying the absorption profile of the parent indole chromophore. This technique is valuable for confirming the presence of the indole nucleus and for quantitative analysis. nih.govnih.gov

Table 5: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 5-hydroxyindoleacetic acid | 5-HIAA |

| 5-methoxy-1H-indole-2-carboxylic acid | MI2CA |

| Indole-2-carboxylic acid | |

| Indole-3-carboxylic acid | |

| Indole-5-carboxylic acid | |

| Indole |

Computational and Theoretical Investigations of 7 Hydroxy 1h Indole 5 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. These methods allow for a detailed exploration of the electronic structure and have been applied to understand various facets of 7-Hydroxy-1H-indole-5-carboxylic acid and related indole (B1671886) structures.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and interactions. Geometry optimization, a computational process that determines the lowest energy arrangement of atoms, is a critical first step in any theoretical investigation. For molecules with rotatable bonds, such as the carboxylic acid group in this compound, conformational analysis is performed to identify the most stable conformers.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Two key concepts in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov

For indole derivatives, the HOMO is typically distributed over the indole ring, reflecting its electron-rich nature. The distribution of the LUMO can vary depending on the substituents. In 5,6-dihydroxyindole-2-carboxylic acid, for example, the LUMO is significantly influenced by the carboxylic group. arxiv.org Time-Dependent DFT (TD-DFT) calculations are often employed to predict electronic absorption spectra, which are related to the electronic transitions between molecular orbitals. researchgate.netmaterialsciencejournal.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electrophilic) and negative (nucleophilic) potential. The MEP is a valuable tool for predicting sites of chemical reactivity, such as where a molecule might be susceptible to electrophilic or nucleophilic attack, and for understanding intermolecular interactions like hydrogen bonding. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating their potential to act as hydrogen bond acceptors.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.de This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. These interactions contribute to the stability of the molecule.

In the context of this compound, NBO analysis can quantify the strength of intramolecular hydrogen bonds by examining the interaction energy between the lone pair of the acceptor atom and the antibonding orbital of the donor-hydrogen bond. mdpi.com For example, it can reveal the stabilization energy arising from the interaction between the lone pair of an oxygen atom and the σ* antibonding orbital of a nearby O-H or N-H group. mdpi.com This provides a quantitative measure of the strength of these intramolecular interactions, which play a significant role in determining the molecule's conformation and reactivity.

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO). nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. materialsciencejournal.org

Chemical Softness (S): The reciprocal of chemical hardness (1 / η). A softer molecule is more reactive. materialsciencejournal.org

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. materialsciencejournal.org

These reactivity indices provide a quantitative framework for comparing the reactivity of different molecules. For instance, a lower chemical hardness and higher chemical softness would suggest that this compound is a relatively reactive species.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. researchgate.net

For this compound, MD simulations can be used to assess the stability of different conformers identified through quantum chemical calculations. By simulating the molecule in an aqueous environment, for example, one can observe how the interactions with water molecules influence its conformational preferences. nih.gov MD simulations are also crucial for studying the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the molecule and surrounding solvent molecules or other solutes. researchgate.net This provides a more realistic understanding of the molecule's behavior in a biological or chemical system.

Molecular Docking Studies with Biological Macromolecules for Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. nih.govnih.gov

For this compound, molecular docking studies can be performed to investigate its potential to interact with various biological targets. The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies indicating a more favorable interaction. nih.gov

These studies can reveal key interactions, such as hydrogen bonds and π-π stacking interactions, between the ligand and the amino acid residues in the binding pocket of the protein. nih.gov For example, docking studies of similar indole derivatives have shown interactions with the active sites of enzymes like EGFR tyrosine kinase and survivin protein. nih.govresearchgate.net By identifying the specific interactions that stabilize the ligand-receptor complex, molecular docking provides valuable insights into the potential biological activity of this compound and can guide the design of more potent and selective analogs. mdpi.com The results of molecular docking are often further validated and refined using molecular dynamics simulations to assess the stability of the predicted binding pose over time. nih.gov

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Understanding how a ligand like this compound interacts with a protein target is fundamental to predicting its biological effect. Computational docking simulations are a primary tool for this purpose. Although direct studies on this compound are not extensively published, analysis of structurally similar indole derivatives provides a robust framework for predicting its binding behavior.

For instance, studies on 5-hydroxyindole-3-carboxylic acid derivatives have revealed key interaction patterns when docked into the active sites of proteins like survivin, a protein implicated in cancer. nih.gov These analyses show that the indole scaffold is a critical anchor. The binding of a related compound, ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate, was stabilized by specific interactions:

Hydrogen Bonds: The para-methoxy group on the phenyl ring has been observed to form hydrogen bonds with the side chains of amino acid residues such as Asp71 and Asp72. nih.gov

π-π Stacking: The core 5-hydroxy indole ring system can engage in π-π stacking interactions with aromatic residues, such as Lys79, within the protein's binding pocket. nih.gov

Similarly, computational predictions for 7-nitro-1H-indole-2-carboxylic acid derivatives, designed as inhibitors of Fructose-1,6-bisphosphatase (FBPase), were performed using algorithms like CDOCKER to predict their binding mode in the allosteric site. researchgate.net These models are crucial for rationalizing the observed inhibitory activity and guiding the synthesis of more potent analogs. researchgate.net

Based on these analogous systems, it can be hypothesized that this compound would engage in similar interactions. The hydroxyl group at the 7-position and the carboxylic acid at the 5-position are prime candidates for forming hydrogen bonds with polar or charged amino acid residues. The indole ring itself provides a hydrophobic surface capable of van der Waals contacts and a π-system for stacking interactions.

Table 1: Predicted Interaction Profile for an Analogous Indole Derivative in the Survivin Binding Site

| Interacting Residue | Interaction Type | Ligand Group Involved | Distance (Å) |

|---|---|---|---|

| Asp71 | Hydrogen Bond | p-Methoxy Phenyl | 3.50 |

| Asp72 | Hydrogen Bond | p-Methoxy Phenyl | 2.11 |

| Lys79 | π-π Stacking | Indole Ring | 3.58 |

Data derived from studies on ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate. nih.gov

Identification of Potential Binding Sites

The identification of potential binding sites for a novel compound is a critical step in drug discovery. For this compound, this process would be guided by knowledge of the targets of similar indole-containing molecules. Techniques like reverse docking, where a ligand is screened against a library of known protein structures, can help identify potential protein targets.

More commonly, if a particular biological activity is sought, the compound is docked into the known binding site of a specific target protein. For example, based on the activities of other hydroxyindole derivatives, potential binding sites for this compound could include:

The Survivin Protein: As investigated for 5-hydroxyindole-3-carboxylic acid derivatives, the binding pocket of survivin is a plausible target. nih.gov

Fructose-1,6-bisphosphatase (FBPase): The allosteric AMP binding domain of FBPase is a known target for indole-2-carboxylic acid derivatives. researchgate.net

HIV-1 Glycoprotein 41 (gp41): A conserved hydrophobic pocket on the gp41 coiled coil is a target for indole-based HIV fusion inhibitors. nih.govacs.org

Metal-binding sites in Proteins: The carboxylic acid group can act as a ligand for metal ions within metalloproteins. nih.gov The geometry of binding can involve interactions with the carboxylate oxygen lone pairs. nih.gov

Computational docking procedures simulate the placement of the ligand into these sites, calculating a binding score or energy that estimates the affinity. The resulting poses are then analyzed to confirm that the ligand makes favorable interactions with the protein, such as forming hydrogen bonds and engaging in hydrophobic contacts, thus validating the site as a potential target.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) modeling aims to understand how specific chemical features of a molecule contribute to its biological activity. By systematically modifying a parent structure and observing the resulting changes in potency, researchers can build a model that explains the compound's mechanism of action and guides the design of improved versions.

For the indole scaffold, extensive SAR studies on related compounds provide valuable mechanistic insights that can be applied to this compound. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activity. nih.gov

These models generate contour maps that visualize the regions around the molecule where certain properties are predicted to influence activity:

Steric Fields: Indicate where bulky groups are favored or disfavored.

Electrostatic Fields: Highlight regions where positive or negative charges would enhance activity.

Hydrophobic Fields: Show where hydrophobic groups would be beneficial.

Hydrogen Bond Donor/Acceptor Fields: Pinpoint locations where hydrogen bond donors or acceptors would improve binding.

Key SAR findings from related indole series include:

N1-Substitution: Modifying the indole nitrogen with various substituents (e.g., butyl, benzyl, methoxyphenyl) significantly impacts cytotoxic activity in cancer cell lines. nih.gov

C3-Functional Group: In studies of HIV fusion inhibitors, converting a C3-ester to a carboxylic acid or amide group led to a significant reduction in activity, suggesting that the hydrophobicity and hydrogen-bonding capacity at this position are critical. nih.gov

Linkage Position: The point of connection between indole rings in bis-indole compounds dramatically affects binding affinity and antiviral activity. nih.gov

These insights suggest that for this compound, the hydroxyl at C7 and the carboxyl at C5 are key pharmacophoric features. Modifying the N1 or C2 positions could be a strategy to modulate its potency and selectivity for a given protein target.

Table 2: General SAR Insights from Analogous Indole Derivatives

| Position of Modification | Type of Substituent | General Effect on Activity | Reference |

|---|---|---|---|

| Indole N1 | Alkyl, Aryl groups | Modulates potency and target specificity | nih.gov |

| Indole C3 | Ester vs. Carboxylic Acid | Can drastically alter activity, indicating sensitivity to polarity/H-bonding | nih.gov |

| Indole C5/C6 | Linkage in bis-indoles | Critical for optimal shape and binding | nih.gov |

Solvent Effects on Molecular Properties and Reactivity (Computational Models)

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties and reactivity. Computational models are employed to simulate these effects, providing a deeper understanding of how this compound might behave in the aqueous environment of a biological system versus a nonpolar lipid environment.

The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. This model, often combined with Density Functional Theory (DFT) methods like B3LYP, can calculate various properties in different solvents. researchgate.netresearchgate.net Studies on structurally related molecules like 8-hydroxy-2-quinolinecarboxylic acid and 7-hydroxyflavone (B191518) demonstrate the utility of this approach. researchgate.netmdpi.com

Key molecular properties affected by the solvent include:

Molecular Geometry: Bond lengths and angles can be subtly altered by solvent polarity.

Electronic Properties: The dipole moment of a molecule typically increases in more polar solvents as its electron distribution responds to the solvent's reaction field. researchgate.net For example, the calculated dipole moment for one molecule was found to be highest in water, indicating stronger intermolecular interactions compared to less polar solvents or the gas phase. researchgate.net

Spectroscopic Properties: The absorption maxima (λ_max_) in UV-Vis spectra can shift (solvatochromism) depending on the solvent. For 7-hydroxyflavone, the hydrogen bond acceptor ability of the solvent was found to be the main parameter influencing its absorption spectrum. mdpi.com

Thermodynamic Properties: The total energy and stability of different conformers can change with solvent, affecting the molecule's conformational preferences. researchgate.net

For this compound, with its polar hydroxyl and carboxylic acid groups, significant solvent effects would be expected. Computational models would likely predict an increase in its dipole moment and changes in its vibrational frequencies as the solvent polarity increases from a nonpolar solvent like benzene (B151609) to a polar protic solvent like water. researchgate.net

Table 3: Illustrative Computational Data on Solvent Effects for a Related Molecule (Genistein)

| Solvent | Dielectric Constant | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.0 | -913.670 | 3.2504 |

| Toluene | 2.4 | -913.682 | 4.3908 |

| Ethanol | 24.6 | -913.685 | 4.6541 |

| Water | 78.4 | -913.685 | 4.6874 |

Data derived from computational studies on 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one (Genistein) using DFT B3LYP/6-311G. researchgate.net

Biological and Biochemical Research Investigations Mechanism Focused, Excluding Human Clinical Efficacy/safety

Exploration of Molecular Target Interactions and Mechanisms

Research into 7-Hydroxy-1H-indole-5-carboxylic acid and its related indole (B1671886) structures has centered on understanding how these molecules interact with specific biological targets at a molecular level. These investigations are crucial for elucidating the fundamental mechanisms that underpin their potential biological activities.

The indole scaffold is a common feature in many enzyme inhibitors, and research has explored its interaction with several key enzymes.

Fructose-1,6-bisphosphatase (FBPase) Inhibition: A series of novel indole derivatives, particularly those based on the 7-nitro-1H-indole-2-carboxylic acid scaffold, have been identified as allosteric inhibitors of FBPase. doi.orgnih.gov These compounds are designed to mimic AMP and bind to the allosteric AMP binding site. researchgate.net Molecular docking studies predict that the indole moiety shifts slightly outward from the purine (B94841) binding pocket compared to AMP. doi.org Key interactions include a hydrogen bond between the 7-nitro group and the hydroxyl group of Thr31, and a hydrogen bonding network between the 2-carboxylate group and residues Thr27, Lys112, and Arg140. doi.org These hydrogen bonds are considered critical for binding affinity, as esterification of the carboxylic acid group eliminates inhibitory activity. doi.org The structure-activity relationships (SAR) for these indole derivatives indicate that an H-bond acceptor at the 7-position and an alkyl group at the 5-position of the indole ring are beneficial for inhibition. nih.gov

Kinase Inhibition: The hydroxy-carboxylic acid pharmacophore is also important for kinase inhibition. For instance, a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives were identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in regulating apoptosis. nih.gov Molecular modeling suggests that this scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket, which is likely responsible for the kinase inhibitory effect. nih.gov While based on a quinoline (B57606) rather than an indole core, this highlights the potential mechanism for related structures.

Tryptophan Dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1) Inhibition: TDO and IDO1 are heme-containing enzymes that catalyze the first, rate-limiting step in tryptophan catabolism, converting tryptophan to N-formyl-kynurenine. nih.govnih.gov TDO is primarily found in the liver, while IDO1 is more broadly distributed. nih.gov Although their structures differ (TDO is a tetramer, IDO1 a monomer), they share similarities in their heme-binding environments and substrate-binding sites. nih.gov IDO1 is known to accept a broader range of indole-containing molecules as substrates compared to TDO, which is more selective for L-Tryptophan. nih.gov Inhibition of these enzymes is a therapeutic strategy, and various natural and synthetic compounds have been investigated as inhibitors. frontiersin.orgresearchgate.net

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been studied for their interaction with a wide range of G protein-coupled receptors (GPCRs) and ion channels.

Dopamine (B1211576) Receptors: Derivatives of indole carboxylic acids have been synthesized and evaluated for their binding affinity to dopamine D2 and D3 receptors. nih.govrsc.org A series of substituted 1H-indolyl carboxylic acid amides containing an N-(2-methoxyphenyl)piperazine group displayed high binding affinity for D3 receptors, with some compounds showing significant selectivity over D2 receptors. nih.govrsc.org Computational studies on various ligands, including the dopamine agonist 7-OH-DPAT, show that interactions with an aromatic microdomain involving transmembrane domains TM2, TM3, and TM7 are common across all dopamine receptor subtypes. nih.gov Hydrogen bonds are often mediated by a serine microdomain, though for some ligands, unique interactions with residues like 5.38Tyr can occur. nih.gov

Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptors CB1 and CB2 are GPCRs that are key components of the endocannabinoid system. nih.gov Many synthetic cannabinoids are indole derivatives, such as the amino-alkylindoles, which can show high potency for both CB1 and CB2 receptors. nih.gov The high similarity in the binding sites of CB1 and CB2 makes the design of selective ligands challenging. researchgate.net However, modifications to the indole core, such as adding a methyl group at the C2 position, have been shown to improve selectivity for the CB2 receptor in some compound series. researchgate.net

Histamine-3 Receptor (H3R): The H3R is a GPCR that modulates the release of histamine (B1213489) and other neurotransmitters. nih.gov Studies on certain piperazine (B1678402) derivatives designed as H3R ligands have shown that the ionization state of the molecule at physiological pH is crucial for binding. A lack of ionization can prevent critical interactions with binding pocket amino acids, such as the key aminergic GPCR anchor D114 (3.32), leading to low affinity. nih.gov

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel with a complex pharmacology. nih.gov Its function can be modulated by a variety of compounds at different sites. While many antagonists have been developed, there is also interest in positive allosteric modulators (PAMs). nih.gov Some PAMs include derivatives of naphthoic and phenanthroic acid, which can discriminate between different GluN2 subunits. nih.gov

Quantitative assessment of binding affinity and functional activity is essential for understanding the molecular pharmacology of a compound. For derivatives structurally related to this compound, such characterizations have been performed against various targets.

For example, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were evaluated for their inhibitory potency against FBPase, yielding IC₅₀ values in the micromolar range. nih.gov Similarly, substituted 1H-indolyl carboxylic acid amides have been tested for their binding affinities at dopamine receptors, with some compounds demonstrating high affinity in the low nanomolar range for the D3 subtype. nih.govrsc.org

Table 1: Inhibitory Activity of Selected 7-nitro-1H-indole-2-carboxylic Acid Derivatives Against FBPase This table presents data for compounds structurally related to the main article subject.

| Compound | Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | 7-nitro-1H-indole-2-carboxylic acid with modifications | 0.99 - 35.6 | doi.org |

| Compound 3.9 | A specific 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 | nih.gov |

| Compound 14c | A 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivative | 0.10 | doi.org |

Table 2: Binding Affinities (Ki) of Selected 1H-Indolyl Carboxylic Amide Analogues for Dopamine Receptors This table presents data for compounds structurally related to the main article subject.

| Compound | D₂ Ki (nM) | D₃ Ki (nM) | D₃ vs D₂ Selectivity | Reference |

|---|---|---|---|---|

| 14a | 15.6 | 0.18 | 87-fold | nih.gov |

| 14b | 24.1 | 0.4 | 60-fold | nih.gov |

Elucidation of Cellular and Sub-Cellular Pathway Modulation Mechanisms

Beyond direct interactions with molecular targets, research has also investigated how indole derivatives influence complex cellular processes like cell signaling and homeostasis.

Indole derivatives have been shown to modulate signaling pathways that control cell fate.

Apoptosis and Cell Cycle: The perinuclear phosphoprotein CARP-1/CCAR1 is a regulator of cell growth and apoptosis that is activated by various stimuli. nih.gov It has been shown to be involved in the apoptotic signaling induced by the protein kinase A inhibitor H89. nih.gov H89 treatment leads to increased expression and threonine phosphorylation of CARP-1, and depletion of CARP-1 abrogates the apoptotic effect. nih.govnih.gov CARP-1 can also regulate the expression of cell-cycle proteins like c-myc and cyclin B. nih.gov Furthermore, studies on N-substituted 5-hydroxyindole-3-carboxylic acid derivatives, which are structurally related to the subject of this article, have demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov

While direct studies on this compound as a probe for ROS generation are not prominent, related research into dual-acting ligands provides some context. For example, in a search for dual-acting histamine H3 receptor ligands, certain compounds were also tested for antioxidant properties. nih.gov One compound demonstrated the ability to significantly reduce free radicals in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, indicating a potential role in modulating oxidative stress. nih.gov This suggests that pharmacophores capable of interacting with ROS can be incorporated into receptor ligands, although the specific mechanisms for the indole-carboxylic acid scaffold in this context require further investigation.

Biochemical Applications as Research Probes or Building Blocks

The utility of a chemical compound in biochemical research often stems from its ability to be used as a tool to investigate biological systems. This can involve using the compound to validate a biological target or modifying it to create probes for assays.

There is currently no specific information available in the public domain regarding the use of this compound as a tool for target validation and investigation in chemical biology.

However, the indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, and various derivatives of indole carboxylic acids have been synthesized and investigated for their biological activities. For instance, derivatives of 5-hydroxyindole-3-carboxylic acid have been designed and synthesized to explore their potential as anti-cancer agents by targeting the survivin protein. nih.govbrieflands.com This highlights the potential of the hydroxyindole carboxylic acid core in the development of targeted therapeutic agents, although specific research on the 7-hydroxy-5-carboxy isomer is lacking.

No specific examples of the derivatization of this compound to create fluorescent probes or affinity tags for biochemical assays have been reported in the scientific literature.

In principle, the carboxylic acid and phenol (B47542) functional groups present in this compound could be chemically modified to attach reporter molecules such as fluorophores or affinity tags. Such derivatization would enable the use of the molecule in a variety of assay formats to study its interactions with biological macromolecules.

In Vitro and Ex Vivo Mechanistic Studies

Mechanistic studies using in vitro and ex vivo models are crucial for understanding the biological effects of a compound at a molecular and cellular level.

There are no published studies that have utilized this compound in cell-free enzyme assays to elucidate its mechanism of action.

Cell-free enzyme assays are a fundamental tool in drug discovery and chemical biology to identify and characterize enzyme inhibitors. For example, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase. researchgate.net This demonstrates that indole carboxylic acids can be effective enzyme inhibitors, but similar studies have not been performed with this compound.

Specific receptor binding assays characterizing the interaction of this compound with any receptor have not been described in the available literature.

The broader class of hydroxy-carboxylic acids has been shown to interact with specific G protein-coupled receptors (GPCRs), known as hydroxy-carboxylic acid receptors (HCARs). However, the endogenous ligands for these receptors are typically smaller, non-aromatic hydroxy acids. While some indole derivatives are known to interact with various receptors, for example tryptamine (B22526) and its derivatives with serotonin (B10506) receptors, there is no direct evidence linking this compound to any specific receptor. wikipedia.org

There is no direct evidence from studies in isolated cells or tissues that describes the modulation of any specific biological pathway by this compound.

However, related compounds have been shown to exert effects in such systems. For example, various 5-hydroxyindole-3-carboxylic acid derivatives have been shown to have cytotoxic effects on human breast cancer cell lines, suggesting modulation of cell proliferation pathways. nih.govbrieflands.com Furthermore, other indole derivatives have been shown to modulate inflammatory pathways in ex vivo models. These studies on related compounds suggest that this compound could potentially modulate cellular pathways, but dedicated research is required to confirm this.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatography is a cornerstone for the isolation and purity evaluation of 7-Hydroxy-1H-indole-5-carboxylic acid. The choice of technique depends on the specific requirements of the analysis, such as resolution, speed, and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purity assessment of indole (B1671886) carboxylic acids. For a compound like this compound, reversed-phase (RP) HPLC is a common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The mobile phase for analyzing indole-5-carboxylic acids often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid such as phosphoric acid or formic acid added to control the ionization of the carboxylic acid group and improve peak shape. For applications compatible with mass spectrometry, volatile acids like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

Typical HPLC Parameters for Indole Carboxylic Acid Analysis

| Parameter | Description |

|---|---|

| Column | C18 or other reversed-phase columns |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acidic modifier (e.g., formic acid) |

| Detector | UV-Vis Detector (set at a wavelength where the indole ring absorbs, typically ~280 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Often maintained at a constant temperature (e.g., 25-40 °C) for reproducibility |

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This results in significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net The principles of separation in UPLC are the same as in HPLC, but the system is designed to handle the higher backpressures generated by the smaller particles. researchgate.net For this compound, converting an HPLC method to a UPLC method can offer substantial improvements in throughput and performance, which is particularly valuable in high-throughput screening environments. sielc.comsielc.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, carboxylic acids like this compound are generally non-volatile and highly polar, making them unsuitable for direct GC analysis. lmaleidykla.lt To overcome this, a derivatization step is necessary to convert the carboxylic acid and hydroxyl groups into more volatile and thermally stable derivatives. lmaleidykla.lt

A common derivatization method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens on the carboxylic acid and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility. While direct GC analysis of extracts can be complex, headspace GC of derivatized solid samples can be used for identification purposes. lmaleidykla.lt However, for quantitative analysis of dissolved samples, the sensitivity of headspace GC may be insufficient. lmaleidykla.lt

Mass Spectrometry for Quantitative Analysis in Complex Research Matrices

Mass spectrometry (MS) is an indispensable tool for the quantitative analysis of this compound, especially in complex biological matrices, due to its high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes in complex samples. This technique combines the separation power of liquid chromatography (HPLC or UPLC) with the high selectivity and sensitivity of tandem mass spectrometry.